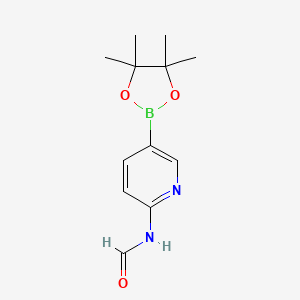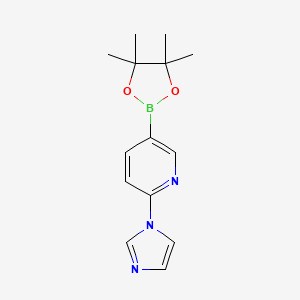
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester (6-IPBP) is a boronic acid pinacol ester that has been studied for its potential use in various scientific research applications. 6-IPBP is a highly reactive compound that can be used to catalyze a variety of reactions, including the synthesis of polymers and polysaccharides. 6-IPBP is also a versatile reagent that can be used in the development of new pharmaceuticals and other applications. In
Mechanism of Action
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is a highly reactive compound that can catalyze a variety of reactions. The mechanism of action of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is not fully understood, but it is believed to involve the formation of an intermediate compound, which then undergoes further reaction to form the desired product.
Biochemical and Physiological Effects
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential use in various biochemical and physiological applications. It has been shown to be a potent inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
The use of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in laboratory experiments has several advantages. It is a highly reactive compound that can be used to catalyze a variety of reactions, and it is relatively inexpensive and easy to obtain. However, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can also be hazardous to use in the laboratory, as it is highly flammable and can cause irritation to the eyes and skin. Additionally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester can react with other compounds and may cause unwanted side reactions.
Future Directions
There are numerous potential future directions for the use of 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester in scientific research. One potential application is in the development of new catalysts for reactions that are difficult to catalyze using conventional methods. Additionally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to synthesize new pharmaceuticals and other compounds. Furthermore, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to develop new methods for the synthesis of polymers and polysaccharides. Finally, 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester could be used to study the biochemical and physiological effects of various compounds.
Synthesis Methods
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester is synthesized by reacting 1H-imidazole-3-boronic acid with pinacol ester in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol. The reaction is typically conducted at room temperature, although it can be conducted at higher temperatures for increased efficiency. The reaction is typically complete within one hour.
Scientific Research Applications
6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has been studied for its potential use in various scientific research applications. It has been used to catalyze the synthesis of polymers and polysaccharides, as well as the development of new pharmaceuticals. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used in the synthesis of small molecules, such as amino acids and nucleotides. 6-(1H-Imidazol-1-yl)pyridine-3-boronic acid pinacol ester has also been used to catalyze the synthesis of peptides and proteins, as well as the development of new chemical catalysts.
properties
IUPAC Name |
2-imidazol-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-6-12(17-9-11)18-8-7-16-10-18/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKWIVPCMZGYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1H-Imidazol-1-YL)pyridine-3-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6338008.png)

![6-Bromo-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one, 95%](/img/structure/B6338020.png)
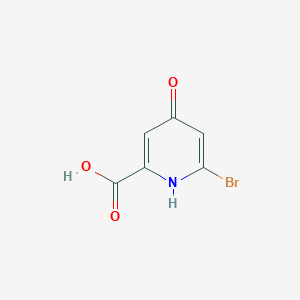

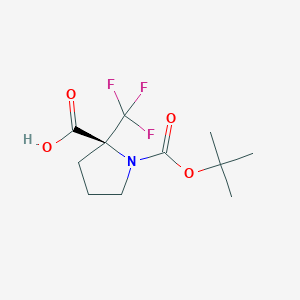
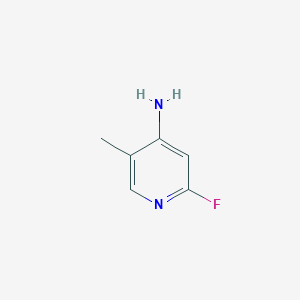
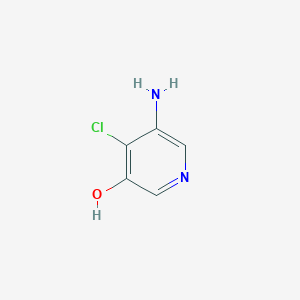

![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
